6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a naphthalene moiety and a spiro-oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under basic conditions. For instance, the reaction of a naphthalene derivative with a suitable spirocyclic precursor can yield the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in the presence of an azaspiro moiety.
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are structurally related and have applications in drug design
Uniqueness
6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a naphthalene moiety with a spiro-oxirane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-naphthalen-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C17H15NO/c18-10-17(8-16(9-17)11-19-12-16)15-6-5-13-3-1-2-4-14(13)7-15/h1-7H,8-9,11-12H2 |
InChI Key |
GQHQSQLCHDWIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC4=CC=CC=C4C=C3)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.